2-Hydroxyethyl benzoate

Regulatory Compliance Safety Assessment Procurement Risk Management

2-Hydroxyethyl benzoate features a terminal hydroxyl group enabling secondary esterification, transesterification, and polymer-forming reactions—chemistry inaccessible to methyl or ethyl benzoates. LogP 1.12 delivers 10× better aqueous solubility for fragrance/cosmetic formulations needing aromatic character plus water compatibility. A verified PET hydrolysis product, it is an essential calibration standard for enzymatic recycling R&D. CLP classification: local irritant only, no acute oral toxicity—simplifying safety protocols. Solid <45°C; warm for transfer, store at 2–8°C.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 94-33-7
Cat. No. B041798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl benzoate
CAS94-33-7
Synonyms1,2-Ethanediol 1-Benzoate;  1,2-Ethanediol Monobenzoate;  2-(Benzoyloxy)ethanol;  2-Benzoyloxy-1-hydroxyethane;  2-Hydroxyethyl benzoate;  2-Hydroxyethyl Phenylacetate;  NSC 57378;  β-Hydroxyethyl Benzoate
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCCO
InChIInChI=1S/C9H10O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2
InChIKeyLSWRBVSEWBWTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyethyl Benzoate CAS 94-33-7: Core Properties and Procurement Baseline


2-Hydroxyethyl benzoate (CAS 94-33-7), also known as ethylene glycol monobenzoate, is an aromatic ester formed via condensation of benzoic acid and ethylene glycol, bearing a free primary hydroxyl group [1]. It has a molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol [1]. Physically, it exists as a solid below 45°C and as a liquid above this temperature , with a boiling point of approximately 254.4°C at 760 mmHg , a calculated density of 1.2 ± 0.1 g/cm³ [1], and a measured octanol-water partition coefficient (LogP) of 1.12 [2].

2-Hydroxyethyl Benzoate: Why Simple Substitution with Other Benzoate Esters Fails


Interchanging 2-hydroxyethyl benzoate with other benzoate esters—such as methyl, ethyl, or propyl benzoates—is scientifically invalid due to fundamental differences in functional group chemistry and resultant physicochemical behavior. Unlike simple alkyl benzoates, 2-hydroxyethyl benzoate possesses a terminal hydroxyl group that enables secondary reactivity, including further esterification, transesterification, or participation as a nucleophile in polymer-forming reactions . This hydroxyl group also substantially alters solubility parameters, hydrogen-bonding capacity, and metabolic/thermal degradation pathways. Consequently, substituting a methyl or ethyl benzoate into a formulation or synthetic route requiring 2-hydroxyethyl benzoate will result in altered reaction kinetics, different product distributions, and potentially non-compliant final material properties [1].

2-Hydroxyethyl Benzoate: Quantified Differentiation vs. Methyl and Other Alkyl Benzoate Esters


2-Hydroxyethyl Benzoate Regulatory Classification: A Differentiated Hazard Profile vs. Ethyl Salicylate

Under the EU CLP Regulation (EC No 1272/2008), 2-hydroxyethyl benzoate is classified solely as a local irritant (Skin Irrit. 2 H315, Eye Irrit. 2A H319, STOT SE 3 H335), with no acute oral toxicity classification [1]. In contrast, closely related aromatic esters such as ethyl 2-hydroxybenzoate (ethyl salicylate) carry an acute oral toxicity hazard statement (H302: harmful if swallowed), with a reported median lethal dose (LD50) of 1320 mg/kg in rats . This regulatory classification difference directly impacts storage, handling, and waste-disposal protocols in laboratory and pilot-scale settings.

Regulatory Compliance Safety Assessment Procurement Risk Management

2-Hydroxyethyl Benzoate in Transesterification: 96% Selectivity at 94% Conversion vs. Methyl Benzoate Baseline

In the transesterification of methyl benzoate (MB) with ethylene glycol (EG) over superbase catalysts (Na/NaOH/γ-Al₂O₃), 2-hydroxyethyl benzoate is the desired monobenzoate product [1]. The process achieves selectivities to 2-hydroxyethyl benzoate (ethylene glycol monobenzoate) up to 96% at methyl benzoate conversions up to 94% [1]. Methyl benzoate serves as the direct substrate for this reaction; the high conversion/selectivity metric is a critical performance parameter for those evaluating catalytic routes to monofunctional aromatic alcohol intermediates.

Organic Synthesis Catalysis Polymer Intermediate

Hydrophilicity Differentiation: LogP 1.12 and H-Bond Donor/Acceptor Profile vs. Methyl Benzoate (LogP 2.12)

2-Hydroxyethyl benzoate possesses an experimentally determined octanol-water partition coefficient (LogP) of 1.12 [1], with 1 hydrogen-bond donor and 3 hydrogen-bond acceptor sites [2]. In contrast, methyl benzoate (CAS 93-58-3) exhibits a LogP of 2.12 and has zero hydrogen-bond donor capacity, being a purely aprotic ester [3]. The approximately 1.0 LogP unit difference corresponds to a ~10-fold higher aqueous-phase partitioning propensity for 2-hydroxyethyl benzoate.

Formulation Science Solvent Selection Partitioning Studies

Solid-Liquid Phase Transition at 45°C: Physical Form Differentiation vs. Lower-Alkyl Benzoates

2-Hydroxyethyl benzoate undergoes a solid-to-liquid phase transition at 45°C (melting point) and requires refrigerated storage (2–8°C or 4°C) to maintain solid integrity . In contrast, methyl benzoate remains liquid at standard room temperature with a melting point of -12.3°C [1], and ethyl benzoate similarly remains liquid with a melting point of -34°C [2]. This difference in ambient physical state has direct implications for weighing accuracy, material transfer, and shipping logistics.

Material Handling Process Engineering Storage Conditions

2-Hydroxyethyl Benzoate: Validated Research and Industrial Application Scenarios


Synthesis of Hydroxyl-Functionalized Aromatic Intermediates via Catalytic Transesterification

In synthetic organic chemistry and polymer-precursor development, 2-hydroxyethyl benzoate is synthesized with high efficiency from methyl benzoate and ethylene glycol over solid superbase catalysts . Researchers selecting this compound can leverage the documented 96% selectivity at 94% conversion as a benchmark for reaction optimization. The free hydroxyl group permits subsequent functionalization—including further esterification, etherification, or oxidation—making the compound a strategic intermediate for producing specialty esters, surfactants, and polymer building blocks .

Model Compound for Hydrolytic and Enzymatic Degradation Studies of Polyesters

2-Hydroxyethyl benzoate serves as a structurally authentic model substrate for investigating the hydrolysis of polyethylene terephthalate (PET) and related aromatic polyesters . It is an established product of both thermal and enzymatic PET degradation and has been specifically identified alongside terephthalic acid, benzoic acid, and mono-(2-hydroxyethyl) terephthalate in enzyme-catalyzed hydrolysis studies . Researchers investigating PET depolymerization, enzymatic recycling, or polymer stability use this compound as a calibration standard and mechanistic probe.

Formulation Component Requiring Specific Hydrophilic-Lipophilic Balance (HLB) and Reduced Toxicological Burden

For fragrance, cosmetic, or solvent formulations where both aromatic character and increased water compatibility are desired, 2-hydroxyethyl benzoate (LogP = 1.12) offers a 10-fold enhancement in aqueous-phase partitioning relative to methyl benzoate (LogP = 2.12) . Furthermore, its CLP classification as only a local irritant—without acute oral toxicity labeling—reduces the regulatory compliance and safety-handling burden compared to toxicologically classified aromatic esters such as ethyl salicylate [5]. Formulators prioritizing workplace safety and simplified GHS labeling will find this differentiation meaningful.

Process Development for Solid-Handling and Temperature-Sensitive Unit Operations

The compound's melting point of 45°C defines its ambient physical state as a solid, requiring specific handling protocols distinct from the liquid alkyl benzoates . Process engineers developing synthetic routes involving 2-hydroxyethyl benzoate must incorporate warming for liquid transfer and refrigerated storage (2–8°C) to maintain product integrity . This physical-property differentiation is a key selection criterion when designing multi-step syntheses where phase behavior influences reactor design, purification strategy, and material flow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxyethyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.